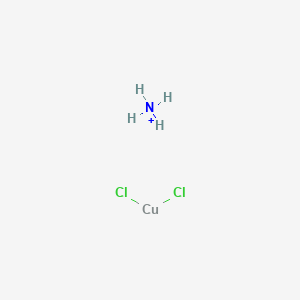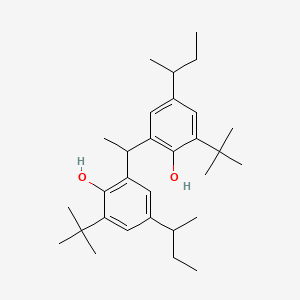
Phenol, 2,2'-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the phenolic compound to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenolic derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant activity of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is unique due to its specific structural configuration, which imparts enhanced antioxidant properties compared to its analogs. The presence of bulky tert-butyl groups and the ethylidene bridge contribute to its stability and effectiveness as an antioxidant.
Propiedades
Número CAS |
72672-55-0 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
4-butan-2-yl-2-[1-(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)ethyl]-6-tert-butylphenol |
InChI |
InChI=1S/C30H46O2/c1-12-18(3)21-14-23(27(31)25(16-21)29(6,7)8)20(5)24-15-22(19(4)13-2)17-26(28(24)32)30(9,10)11/h14-20,31-32H,12-13H2,1-11H3 |
Clave InChI |
ZGUBOEMAXMRLON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


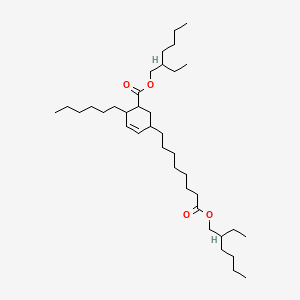
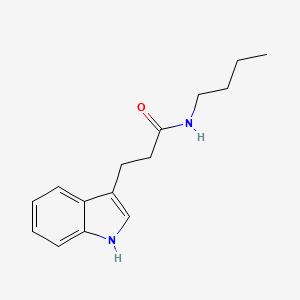
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
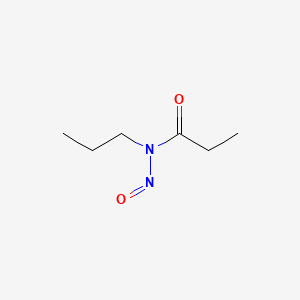
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
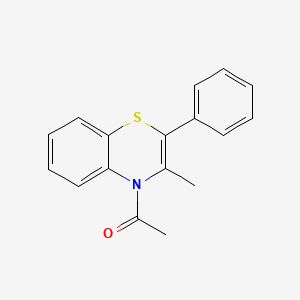
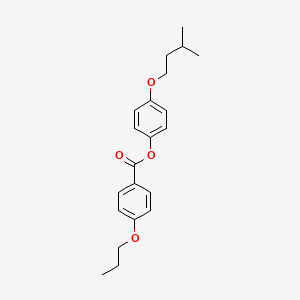
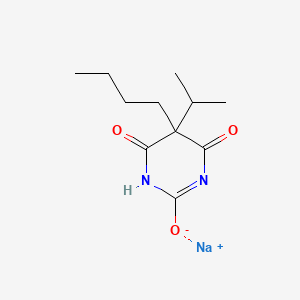
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
